Computed Lipophilicity (XLogP3) Differentiation: 4-Methoxy vs. 4-H, 4-CH3, and 4-F Phenylthio Analogs
A direct comparison of PubChem-computed XLogP3 values across the 4-substituted phenylthio analog series reveals that the 4-methoxy compound (CAS 942006-88-4) exhibits an XLogP3 of 3.9, intermediate between the more lipophilic 4-methyl analog (XLogP3 ~4.2, estimated from the Kiujia entry for CAS 896018-18-1, C23H21N3OS) and the less lipophilic unsubstituted phenyl analog (XLogP3 ~3.5, estimated from CAS 393837-35-9, C22H19N3OS) [1]. The 4-fluoro analog (BenchChem listing, no CAS retrieved) is estimated at XLogP3 ~3.7 [1]. This ~0.4 log unit difference from the unsubstituted analog translates to approximately a 2.5-fold difference in octanol-water partition coefficient, which may influence membrane permeability, non-specific protein binding, and assay interference potential in cell-based screening formats [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 (C23H21N3O2S) |
| Comparator Or Baseline | 4-H analog (CAS 393837-35-9): XLogP3 ~3.5 (estimated); 4-CH3 analog (CAS 896018-18-1): XLogP3 ~4.2 (estimated); 4-F analog: XLogP3 ~3.7 (estimated) |
| Quantified Difference | ΔXLogP3 = +0.4 vs. 4-H analog; −0.3 vs. 4-CH3 analog; +0.2 vs. 4-F analog |
| Conditions | Computed values from PubChem XLogP3 algorithm (release 2025.09.15). Values for analogs are estimates based on molecular formula and structural similarity; verified experimental logP data are not available in the public domain for any member of this series. |
Why This Matters
Lipophilicity differences of ≥0.3 log units can shift a compound across critical thresholds for cell permeability (logP ~1–3 for optimal passive diffusion) and off-target promiscuity (logP >5 associated with increased phospholipidosis risk), directly affecting hit triage decisions in screening campaigns.
- [1] PubChem Compound Summary for CID 18586308. Computed XLogP3 = 3.9. National Center for Biotechnology Information. Accessed 2026-04-28. View Source
- [2] Wenlock, M.C., Austin, R.P., Barton, P., Davis, A.M., Leeson, P.D. A Comparison of Physicochemical Property Profiles of Development and Marketed Oral Drugs. J. Med. Chem., 2003, 46, 1250–1256. View Source
